molecular formula C7H2Cl2F3N3 B14800028 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine

Cat. No.: B14800028
M. Wt: 256.01 g/mol
InChI Key: FJGOAWVVLZSWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-a]pyrimidine is a versatile chemical building block of high interest in medicinal chemistry and drug discovery research. It belongs to the pyrazolo[1,5-a]pyrimidine class of fused, nitrogen-containing heterocycles, which are recognized as privileged scaffolds in the design of biologically active compounds . This scaffold is noted for its planar structure and its ability to act as a bioisostere for purine bases, enabling it to interact effectively with the active sites of various enzymes . The specific substitution pattern on this core structure is strategically designed for further derivatization. The two chlorine atoms at the 5 and 7 positions are excellent leaving groups, enabling subsequent nucleophilic aromatic substitution reactions to introduce a wide variety of amines and other nucleophiles, thereby rapidly expanding molecular diversity . Simultaneously, the trifluoromethyl group at the 3 position is a key feature that influences the compound's physicochemical properties; it enhances metabolic stability and membrane permeability, which are critical factors for the pharmacokinetic optimization of potential drug candidates . The primary research application of this compound is as a key intermediate in the synthesis of novel small-molecule inhibitors for protein kinases . Protein kinases are enzymes implicated in a wide range of diseases, particularly cancers, making them prominent therapeutic targets . The pyrazolo[1,5-a]pyrimidine core can be functionalized to produce potent inhibitors of kinases such as CK2, EGFR, B-Raf, and various Cyclin-Dependent Kinases (CDKs) . Furthermore, this scaffold is utilized in developing inhibitors for other targets, including phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK), highlighting its broad utility in oncology and inflammatory disease research . Researchers can employ this compound in diverse synthetic transformations, including palladium-catalyzed cross-coupling reactions to functionalize the core, facilitating the exploration of structure-activity relationships (SAR) . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the material using appropriate personal protective equipment under standard laboratory safety protocols.

Properties

Molecular Formula

C7H2Cl2F3N3

Molecular Weight

256.01 g/mol

IUPAC Name

5,7-dichloro-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H2Cl2F3N3/c8-4-1-5(9)15-6(14-4)3(2-13-15)7(10,11)12/h1-2H

InChI Key

FJGOAWVVLZSWIR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)C(F)(F)F)N=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Aminopyrazole Synthesis and Reactivity

3-Trifluoromethyl-5-aminopyrazole, the critical building block, is synthesized through the cyclization of hydrazine derivatives with trifluoromethyl-containing β-diketones or β-ketoesters. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with hydrazine hydrate under acidic conditions to yield 3-trifluoromethyl-5-aminopyrazole in 68–72% yield. Regioselectivity is controlled by steric and electronic effects, ensuring the trifluoromethyl group occupies position 3.

Cyclocondensation with Malonic Acid Derivatives

The aminopyrazole undergoes cyclocondensation with diethyl malonate in the presence of sodium ethoxide, forming 3-trifluoromethylpyrazolo[1,5-a]pyrimidine-5,7-diol. This reaction proceeds via nucleophilic attack at the α,β-unsaturated carbonyl intermediate, followed by dehydration (Scheme 1). The dihydroxy intermediate is isolated in 85–89% yield and serves as the precursor for subsequent chlorination.

Table 1: Cyclocondensation Conditions and Yields

Aminopyrazole Electrophile Base Yield (%)
3-CF3-5-NH2-pyrazole Diethyl malonate NaOEt 89
3-CF3-5-NH2-pyrazole Malonyl chloride Pyridine 78

Halogenation: Conversion to 5,7-Dichloro Derivatives

Chlorination of the dihydroxy intermediate is achieved using phosphorus oxychloride (POCl3), which activates hydroxyl groups for nucleophilic substitution.

Optimization of POCl3-Mediated Chlorination

Reaction of 3-trifluoromethylpyrazolo[1,5-a]pyrimidine-5,7-diol with excess POCl3 (5 equiv.) at 110°C for 6 hours affords 5,7-dichloro-3-trifluoromethylpyrazolo[1,5-a]pyrimidine in 90–94% yield. The addition of catalytic dimethylformamide (DMF) accelerates the reaction by generating reactive Vilsmeier-Haack intermediates.

Table 2: Chlorination Efficiency Under Varied Conditions

POCl3 (equiv.) Temperature (°C) Time (h) Catalyst Yield (%)
3 100 8 None 72
5 110 6 DMF 94
5 120 4 DMF 88

Alternative Functionalization via Cross-Coupling

Late-stage functionalization at position 3 offers an alternative route for introducing the trifluoromethyl group.

Suzuki-Miyaura Coupling at Position 3

Bromination of 5,7-dichloro-3-methylpyrazolo[1,5-a]pyrimidine at position 3 using N-bromosuccinimide (NBS) yields a 3-bromo intermediate, which undergoes Suzuki-Miyaura coupling with trifluoromethylboronic acid. However, this method faces challenges due to the limited stability of trifluoromethylboronic acids.

Trifluoromethylation via Copper-Mediated Reactions

A more reliable approach involves the reaction of 3-iodo-5,7-dichloropyrazolo[1,5-a]pyrimidine with methyl trifluoromethyl sulfone (CF3SO2Me) in the presence of CuI and 1,10-phenanthroline. This method achieves 78% yield but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Key Methods

Method Yield (%) Cost Scalability Regioselectivity
Cyclocondensation + POCl3 94 Low High Excellent
Suzuki-Miyaura Coupling 65 High Moderate Moderate
Copper-Mediated CF3 78 High Low High

The cyclocondensation route remains the most efficient, combining high yields with operational simplicity. Cross-coupling methods, while versatile, are limited by reagent costs and functional group tolerance.

Challenges and Optimization Strategies

Regioselectivity in Aminopyrazole Formation

The synthesis of 3-trifluoromethyl-5-aminopyrazole requires careful control to avoid regioisomeric byproducts. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, improving selectivity.

Chlorination Side Reactions

Over-chlorination at position 2 or 6 is mitigated by using controlled stoichiometry of POCl3 and maintaining temperatures below 120°C.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C-5 and C-7

The chloro substituents at C-5 and C-7 are susceptible to nucleophilic displacement under mild conditions due to the electron-deficient aromatic system.

Reaction with Amines

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-a]pyrimidine reacts with primary or secondary amines to yield mono- or disubstituted derivatives. The reaction proceeds via activation of the C–Cl bond using a phosphonium reagent (e.g., PyBroP) followed by nucleophilic attack (Table 1) .

Table 1: S<sub>N</sub>Ar Reactions with Amines

NucleophileConditionsProduct (Position Substituted)Yield (%)Reference
MorpholinePyBroP, Et₃N, 1,4-dioxane, 110°CC-585
BenzylaminePyBroP, Et₃N, DMF, 100°CC-5/C-7 (mixture)72
PiperidineMicrowave, 120°C, 20 minC-778

The regioselectivity is influenced by steric and electronic factors, with C-5 often more reactive due to proximal electron-withdrawing groups.

Suzuki–Miyaura Cross-Coupling at C-5/C-7

Palladium-catalyzed cross-coupling enables the introduction of aryl/heteroaryl groups. While brominated analogues are more reactive, chloro derivatives require optimized catalysts (e.g., XPhosPdG2) to suppress debromination side reactions .

Table 2: Suzuki–Miyaura Coupling Examples

Boronic AcidCatalyst SystemProduct (Position)Yield (%)Reference
Phenylboronic acidXPhosPdG2, K₂CO₃, dioxaneC-568
4-Pyridylboronic acidPd(PPh₃)₄, Cs₂CO₃, DMFC-761

Sequential Functionalization Strategies

The dichloro scaffold allows sequential modifications to install distinct groups at C-5 and C-7:

  • Step 1 : Selective S<sub>N</sub>Ar at C-5 with morpholine (PyBroP, 110°C, 85% yield) .

  • Step 2 : Suzuki coupling at C-7 with 4-fluorophenylboronic acid (XPhosPdG2, 70% yield) .

Thiolation and Alkoxylation

Thiols and alkoxides substitute chloro groups under basic conditions:

  • Thiolation : Reaction with thiophenol (K₂CO₃, DMF, 80°C) replaces C-5-Cl with a thioether (72% yield) .

  • Alkoxylation : Sodium methoxide (MeOH, reflux) substitutes C-7-Cl with methoxy (65% yield) .

Halogen Exchange Reactions

Chloro groups can be replaced by iodine via Finkelstein-type reactions using NaI in acetone (70°C, 12 h), though yields are moderate (55%) due to competing side reactions .

Photophysical Modifications

The trifluoromethyl group enhances fluorescence properties. Post-functionalization with electron-donating groups (e.g., -OMe) at C-5/C-7 induces intramolecular charge transfer (ICT), yielding compounds with large Stokes shifts (Δλ = 120 nm) and quantum yields up to 44% .

Stability and Reactivity Considerations

  • Acid/Base Stability : The scaffold is stable under acidic (pH > 3) and basic (pH < 10) conditions but degrades under strong bases (pH > 12) .

  • Thermal Stability : Decomposition occurs above 250°C, limiting high-temperature applications .

Key Challenges and Opportunities

  • Regioselectivity Control : Competing reactivity at C-5 and C-7 necessitates precise optimization of reaction conditions .

  • Catalyst Design : Developing palladium catalysts for efficient C–Cl activation remains critical for cross-coupling applications .

  • Biological Relevance : Derivatives show promise as kinase inhibitors and antimicrobial agents, warranting further pharmacological studies .

Scientific Research Applications

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-A]pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry, material science, and other fields. The presence of chlorine and trifluoromethyl groups in its structure enhances its chemical stability and biological activity.

Scientific Research Applications

This compound has applications in diverse scientific research fields:

  • Medicinal Chemistry: It is studied for its potential as an antitumor agent and enzymatic inhibitor. Pyrazolo[1,5-A]pyrimidine derivatives have been identified as CDK2 inhibitors, which selectively target tumor cells.
  • Material Science: The compound’s photophysical properties make it suitable for use in optical applications.
  • Biological Research: It is used in the study of intracellular processes and bioimaging applications.

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For example, pyrazolo[1,5-A]pyrimidine derivatives have been identified as CDK2 inhibitors, which target tumor cells selectively . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrazolo[1,5-a]pyrimidines are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Properties/Effects References
5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine 5-Cl, 7-Cl, 3-CF₃ Enhanced electrophilicity, metabolic stability, and kinase inhibition potential
5,7-Bis(trifluoromethyl)pyrazolo[1,5-A]pyrimidine 5-CF₃, 7-CF₃, 3-CN, 2-SCH₃ High lipophilicity; potential for agrochemical applications
7-(Morpholin-4-yl)pyrazolo[1,5-A]pyrimidine 7-morpholine, 3-CF₃, 5-indole Selective PI3Kδ inhibition; improved COPD/asthma therapeutic potential
N-(2-Chloropyridin-3-yl)-5-(4-methoxyphenyl)-7-CF₃ analog 5-(4-MeOPh), 7-CF₃, 2-carboxamide Improved solubility; kinase-targeting via carboxamide interaction
3-Bromo-6-[3-chloro-5-CF₃-pyridinyl]-2-methyl analog 3-Br, 6-pyridinyl, 2-CH₃ Enhanced steric bulk; potential for DNA intercalation or enzyme inhibition

Key Observations :

  • Chlorine vs. Trifluoromethyl : Chlorine at positions 5/7 increases electrophilicity, favoring nucleophilic substitution (e.g., SNAr reactions) for further derivatization . Trifluoromethyl groups, as in the 5,7-bis(trifluoromethyl) analog, enhance metabolic resistance but may reduce solubility .
  • Position 3 : Trifluoromethyl at C3 is common in kinase inhibitors (e.g., PI3Kδ), while bromine or methyl groups alter steric and electronic profiles .
Anticancer Activity:
  • 5,7-Dichloro-3-trifluoromethyl analog : Chlorine substituents may enhance DNA alkylation or kinase binding (e.g., PDE4 inhibition), similar to dichloro-substituted triazolopyrimidines .
  • 5-Indole-substituted analogs : Exhibit 200-fold potency increases in PDE4 inhibition, underscoring the impact of C5 substituents on cellular activity .
Kinase Inhibition:
  • 7-Morpholine derivatives: Selective PI3Kδ inhibitors with nanomolar potency, attributed to the "morpholine-pyrimidine" motif .
  • Carboxamide-substituted analogs : The 2-carboxamide group in the N-(2-chloropyridin-3-yl) derivative facilitates hydrogen bonding with kinase active sites .
Metabolic Stability:
  • Trifluoromethyl groups at C3/C7 reduce oxidative metabolism, extending half-life compared to methoxy or methyl substituents .

Biological Activity

5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-A]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antitumor agent and an enzymatic inhibitor. Its unique structural features, including the presence of chlorine and trifluoromethyl groups, contribute to its enhanced chemical stability and biological efficacy.

  • Molecular Formula : C7_7H2_2Cl2_2F3_3N3_3
  • Molecular Weight : 256.01 g/mol
  • Density : 1.8 ± 0.1 g/cm³
  • LogP : 2.06

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest in tumor cells, thereby exerting its antitumor effects.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell migration.

Enzymatic Inhibition

This compound has shown potential as an enzymatic inhibitor, particularly against kinases involved in cancer progression. It selectively targets CDK2 and other related kinases, leading to reduced phosphorylation of key substrates involved in cell cycle progression.

Case Studies

  • In Vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 20 µM across different cell lines .
  • Mechanistic Insights : Another study explored the molecular mechanisms underlying the antitumor activity of this compound. It was found to significantly decrease CDK2 activity and induce G1 phase arrest in cancer cells .
  • Comparative Analysis : In a comparative analysis with other pyrazolo[1,5-A]pyrimidine derivatives, this compound exhibited superior potency and selectivity against CDK2 compared to derivatives lacking trifluoromethyl groups .

Research Applications

The unique properties of this compound make it a valuable candidate for various research applications:

  • Medicinal Chemistry : As a lead compound for developing novel anticancer agents.
  • Biological Research : In studies focusing on cell cycle regulation and kinase inhibition.
  • Material Science : Its photophysical properties may be exploited in optical applications.

Q & A

Q. What are the established synthetic routes for 5,7-dichloro-3-trifluoromethylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of halogenated pyrimidine precursors or functionalization of pyrazolo[1,5-a]pyrimidine cores. Key steps include nucleophilic substitution (e.g., using NaH/K₂CO₃ in DMF) and halogenation . For example, Pd-catalyzed cross-coupling reactions (e.g., with aryl halides) are employed to introduce aryl/heteroaryl groups at specific positions . Yield optimization requires precise control of temperature (80–110°C), solvent polarity, and stoichiometry of reagents like PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

  • ¹H/¹³C NMR : Resolves substituent positions on the pyrazolo[1,5-a]pyrimidine core. For example, trifluoromethyl (-CF₃) groups exhibit distinct ¹⁹F coupling patterns .
  • X-ray crystallography : Confirms molecular geometry and intermolecular interactions. Orthorhombic crystal systems (e.g., space group Pbca) with lattice parameters a = 9.536 Å, b = 15.941 Å, c = 24.853 Å have been reported for analogs .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 440.22 for C₂₀H₁₁Cl₂F₄N₃) .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HCl, HF) during halogenation .
  • Store waste in sealed containers for professional disposal, as halogenated byproducts may persist in ecosystems .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in substitution reactions. For example, ICReDD’s reaction path search algorithms integrate computational screening with experimental validation to identify optimal catalysts (e.g., PdCl₂(PPh₃)₂) and solvents (e.g., 1,4-dioxane) . This approach reduces trial-and-error experimentation by 30–50% .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Dose-response assays : Confirm activity thresholds (e.g., IC₅₀ values) across multiple cell lines to account for variability .
  • Structural analogs : Compare substituent effects. For instance, replacing -CF₃ with -CH₃ in position 3 reduces kinase inhibition efficacy by 40% .
  • Meta-analysis : Cross-reference datasets from independent studies to identify outliers or methodological biases .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

The -CF₃ group is strongly electron-withdrawing, lowering the LUMO energy of the pyrimidine ring and enhancing electrophilic substitution at positions 5 and 7. This is validated by Hammett constants (σₚ = 0.54 for -CF₃) and DFT-calculated charge distributions . Kinetic studies show that -CF₃ accelerates halogen exchange reactions by 1.5× compared to -Cl .

Methodological Case Studies

Case Study: Confirming Regioselectivity in Pd-Catalyzed Arylation

  • Problem : Competing C5 vs. C7 arylation in pyrazolo[1,5-a]pyrimidines.
  • Solution : Use directing groups (e.g., -NH₂ at C7) to steer Pd coordination. X-ray data for 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl) derivatives confirm >90% selectivity for C5 arylation .
  • Data : Reaction yield drops from 75% to 42% without -NH₂ .

Case Study: Resolving Conflicting Melting Points in Literature

  • Issue : Reported melting points for 7-amino-3-(2'-chlorophenylazo) derivatives vary by 5–7°C .
  • Resolution : Recrystallize from ethanol/water (9:1) to remove polymorphic impurities. Consistent m.p. = 266–268°C is achieved .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.